molecular formula C21H21N3O5 B11524362 ethyl (3Z)-3-[2-(2-methoxyphenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate

ethyl (3Z)-3-[2-(2-methoxyphenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate

Cat. No.: B11524362
M. Wt: 395.4 g/mol
InChI Key: NGWLTDNOJSWSBD-PTGBLXJZSA-N
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Description

ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and affect their integrity and function .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl (3Z)-3-[(2-methoxyphenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C21H21N3O5/c1-4-29-20(27)21(2)18(23-22-15-12-8-9-13-16(15)28-3)17(25)19(26)24(21)14-10-6-5-7-11-14/h5-13,22H,4H2,1-3H3/b23-18+

InChI Key

NGWLTDNOJSWSBD-PTGBLXJZSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N/NC2=CC=CC=C2OC)/C(=O)C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC=CC=C2OC)C(=O)C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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